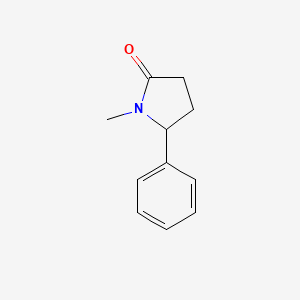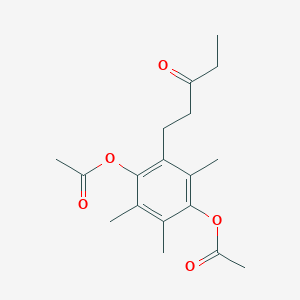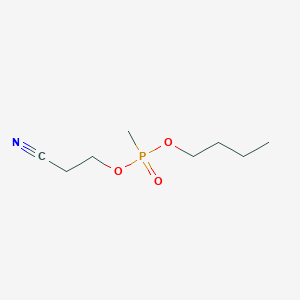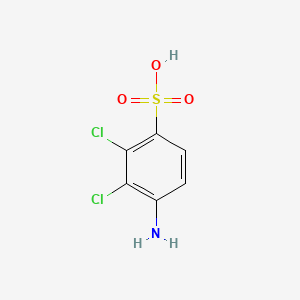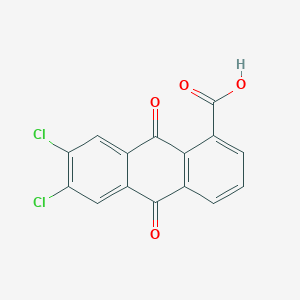![molecular formula C15H28O3 B14629771 Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol CAS No. 53889-44-4](/img/structure/B14629771.png)
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol is a chemical compound with a complex structure that combines acetic acid and a cyclohexene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol typically involves the reaction of acetic acid with [3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It may be used in studies related to cellular processes and biochemical pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, although further research is needed to explore these possibilities.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol include other cyclohexene derivatives and acetic acid esters. These compounds share some structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
53889-44-4 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H24O.C2H4O2/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14;1-2(3)4/h9,11,13-14H,3-8,10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
SYPRXPDRPGPXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC(CCC1)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


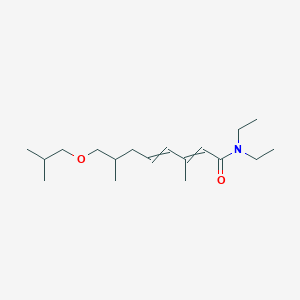
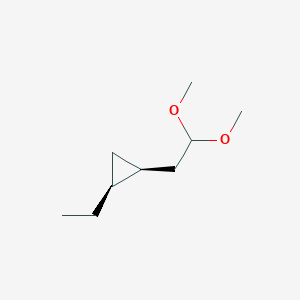

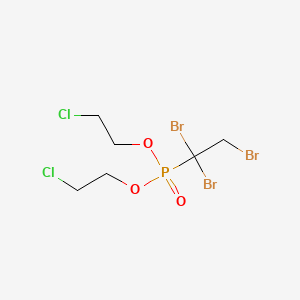
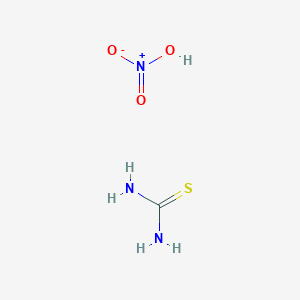
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)

![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
